5-Hydroxymethyl Pirfenidone-d2

Description

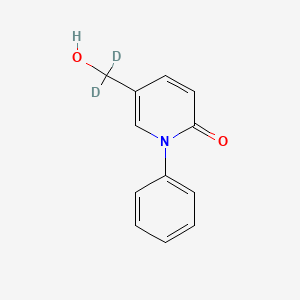

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H11NO2 |

|---|---|

Molecular Weight |

203.23 g/mol |

IUPAC Name |

5-[dideuterio(hydroxy)methyl]-1-phenylpyridin-2-one |

InChI |

InChI=1S/C12H11NO2/c14-9-10-6-7-12(15)13(8-10)11-4-2-1-3-5-11/h1-8,14H,9H2/i9D2 |

InChI Key |

YLTGBKWRQSGNOI-KNXIQCGSSA-N |

Isomeric SMILES |

[2H]C([2H])(C1=CN(C(=O)C=C1)C2=CC=CC=C2)O |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C=CC2=O)CO |

Origin of Product |

United States |

Synthetic Chemistry and Deuterium Labeling Strategy

Methodologies for the Chemical Synthesis of 5-Hydroxymethyl Pirfenidone (B1678446) Analogs

The synthesis of analogs of 5-hydroxymethyl pirfenidone is often approached by modifying the parent compound, pirfenidone. Pirfenidone's primary metabolic pathway involves the oxidation of its 5-methyl group to form 5-hydroxymethyl pirfenidone, which is subsequently oxidized to the inactive metabolite, 5-carboxy-pirfenidone. oup.comresearchgate.netnih.govnih.gov Therefore, strategies to create analogs often focus on altering this metabolically active site to improve the drug's pharmacokinetic profile. rsc.orgresearchgate.net Researchers have synthesized numerous pirfenidone derivatives by replacing the 5-methyl group with other functional groups, such as stable amide bonds, to enhance metabolic stability and antifibrotic activity. rsc.orgresearchgate.netnih.govsmolecule.com

While pirfenidone possesses a pyridone core, the synthesis of related heterocyclic structures like pyrrolidin-2-ones is relevant in medicinal chemistry for developing novel therapeutic agents. nih.govnih.gov The γ-lactam skeleton of pyrrolidin-2-one is a component of many biologically active molecules. nih.gov

A modern and straightforward method for synthesizing pharmacologically important 1,5-substituted pyrrolidin-2-ones utilizes donor-acceptor cyclopropanes. nih.govnih.gov This process involves a Lewis acid-catalyzed ring-opening of the cyclopropane (B1198618) with primary amines (such as anilines or benzylamines) to produce γ-amino esters. nih.gov This is followed by an in-situ lactamization and dealkoxycarbonylation to yield the final di- or trisubstituted pyrrolidin-2-one products. nih.govnih.gov This method is noted for its broad applicability with a variety of amines and substituted cyclopropanes. nih.gov

Table 1: Overview of a Synthetic Route to 1,5-Substituted Pyrrolidin-2-ones

| Step | Description | Reactants | Key Features |

|---|---|---|---|

| 1 | Ring-Opening | Donor-Acceptor Cyclopropanes, Primary Amines (Anilines, Benzylamines) | Lewis acid-catalyzed. nih.gov |

| 2 | Lactamization & Dealkoxycarbonylation | γ-amino esters (intermediate from Step 1) | Occurs in-situ to form the pyrrolidin-2-one ring. nih.gov |

Integration of Deuterium (B1214612) (d2) into the Molecular Structure of 5-Hydroxymethyl Pirfenidone

The introduction of deuterium into the 5-hydroxymethyl pirfenidone structure is achieved indirectly. The common strategy involves the synthesis of pirfenidone-d3 (also known as deupirfenidone), where the three hydrogen atoms on the 5-methyl group are replaced with deuterium. medchemexpress.comresearchgate.netacs.org This deuterated precursor is then administered and undergoes metabolism. The metabolic oxidation of the -CD3 group by cytochrome P450 enzymes (primarily CYP1A2) results in the formation of the deuterated hydroxymethyl group (-CD2OH), yielding 5-Hydroxymethyl Pirfenidone-d2. nih.govgoogle.comnih.gov

The rationale for this deuteration is to slow down the subsequent metabolic conversion of the active 5-hydroxymethyl metabolite to the inactive 5-carboxy metabolite. google.com This is due to the kinetic isotope effect, where the greater mass of deuterium compared to hydrogen results in a stronger C-D bond than a C-H bond, making the bond harder to break during enzymatic reactions. nih.govacs.org

Isotopic labeling is a fundamental technique in pharmaceutical research, providing detailed insights into a drug's absorption, distribution, metabolism, and excretion (ADME). musechem.com Deuterium labeling is particularly valuable for improving a drug's metabolic profile. medchemexpress.commusechem.com

For pirfenidone, the primary metabolic clearance mechanism is the oxidation of the methyl group. oup.com By replacing the hydrogens on this methyl group with deuterium, the rate of metabolism is reduced. This alteration can lead to a more stable plasma concentration and an extended half-life of the active species. nih.govpuretechhealth.com Studies have shown that deuteration can significantly affect the pharmacokinetic profiles of drugs. medchemexpress.com For instance, deuterated pirfenidone (deupirfenidone) has been shown to have an enhanced pharmacological profile compared to its non-deuterated counterpart. puretechhealth.com Deuterated analogs are also essential as internal standards in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), used in pharmacokinetic studies. oup.comresearchgate.net

Confirming the successful incorporation of deuterium and assessing the isotopic purity of the final compound are critical steps. Several analytical techniques are employed for this verification.

Mass Spectrometry (MS): This is a primary tool for confirming deuteration. The molecular weight of the deuterated compound will increase by the number of deuterium atoms incorporated (since deuterium has a mass of ~2 amu versus ~1 amu for hydrogen). LC-MS/MS is used to quantify pirfenidone and its metabolites, with specific mass-to-charge (m/z) transitions monitored for the parent drug and its deuterated internal standard. oup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to determine the exact location of the deuterium atoms within the molecule. The absence of a signal in ¹H NMR at the position where a proton has been replaced by a deuterium atom, coupled with signals in ²H NMR, confirms the site of deuteration. acs.org

Isotopic Enrichment Factor: The purity of a deuterated compound is often described by its isotopic enrichment. A patent for deuterated pirfenidone specifies that the isotopic enrichment factor is the ratio between the isotopic abundance of deuterium at a specific position and its natural abundance (0.015%). google.com High isotopic purity (e.g., >98% or >99%) is often the goal of the synthesis to ensure that the observed pharmacokinetic effects are due to the deuterated species and not contaminated by the non-deuterated isotopologue. researchgate.netacs.orgnih.gov

Table 2: Analytical Methods for Verification of Deuteration

| Technique | Purpose | Key Findings | Citations |

|---|---|---|---|

| Mass Spectrometry (MS/MS) | Confirms mass increase due to deuterium; used for quantification in plasma. | Monitors specific m/z transitions for deuterated and non-deuterated compounds. | oup.com |

| NMR Spectroscopy | Determines the precise location of deuterium atoms in the molecular structure. | Absence of proton signals and presence of deuterium signals at specific chemical shifts. | acs.org |

| Isotopic Purity Analysis | Quantifies the percentage of deuterium incorporation at the target site. | Aims for high isotopic enrichment (>98%) to minimize isotopic impurities. | researchgate.netgoogle.comnih.gov |

Advanced Analytical Methodologies and Bioanalysis

Development and Validation of Quantitative Analytical Assays

The development of robust quantitative assays is a cornerstone of modern bioanalytical chemistry. For 5-hydroxymethyl pirfenidone (B1678446), liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard due to its high sensitivity and selectivity. nih.govresearchgate.net

LC-MS/MS combines the separation power of liquid chromatography with the sensitive and specific detection capabilities of tandem mass spectrometry, making it ideal for analyzing compounds in complex mixtures such as plasma. nih.govnih.gov

Effective chromatographic separation is critical to isolate the analyte of interest from other matrix components, thereby reducing ion suppression and improving analytical accuracy. For the analysis of pirfenidone and its metabolites, including 5-hydroxymethyl pirfenidone, reversed-phase high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) is commonly employed.

One validated method utilizes an Acquity UPLC BEH C18 column for the separation. nih.gov The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous solution containing a modifier like formic acid to ensure efficient ionization. nih.govresearchgate.netnih.gov Gradient elution, where the proportion of the organic solvent is varied over time, is frequently used to achieve optimal separation of the parent drug and its various metabolites within a short run time. nih.gov For instance, a gradient can be programmed to separate the more polar 5-hydroxymethyl pirfenidone from the less polar parent compound, pirfenidone.

Table 1: Example of Chromatographic Conditions for the Analysis of Pirfenidone Metabolites

| Parameter | Condition |

| Column | Acquity UPLC BEH C18 |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Elution | Gradient |

Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common technique used to generate charged ions from the eluted compounds. For 5-hydroxymethyl pirfenidone, detection is typically performed in the positive ion mode. researchgate.netnih.gov

In tandem mass spectrometry (MS/MS), a specific precursor ion (the molecular ion of the analyte) is selected and fragmented to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of selectivity and sensitivity. The precursor ion for 5-hydroxymethyl pirfenidone is its protonated molecule [M+H]⁺, which has a mass-to-charge ratio (m/z) of approximately 202.0863. researchgate.netresearchgate.net While the specific MRM transitions for 5-Hydroxymethyl Pirfenidone-d2 are not widely detailed in publicly available literature, the principle remains the same, with the precursor ion being shifted by the mass of the deuterium (B1214612) labels. For the non-labeled analyte, the fragmentation of the precursor ion yields specific product ions that are monitored for quantification.

Table 2: Mass Spectrometric Parameters for 5-Hydroxymethyl Pirfenidone

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| 5-Hydroxymethyl Pirfenidone | 202.1 | Not specified in results | Positive ESI |

| Pirfenidone | 186.2 | 92.1 | Positive ESI |

| 5-Carboxy-pirfenidone | 216.0 | 77.0 | Positive ESI |

The use of a stable isotope-labeled internal standard is considered the most effective method for ensuring the accuracy and precision of quantitative bioanalytical assays. nih.govnih.gov this compound serves as an ideal internal standard for the quantification of 5-hydroxymethyl pirfenidone.

Biological matrices such as plasma are complex and can significantly impact the ionization efficiency of the analyte, a phenomenon known as the matrix effect. This can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification. Instrumental drift, or variations in the mass spectrometer's performance over time, can also introduce variability.

A stable isotope-labeled internal standard like this compound co-elutes with the unlabeled analyte and experiences nearly identical matrix effects and instrumental fluctuations. nih.gov By calculating the ratio of the analyte response to the internal standard response, these variations are effectively normalized, leading to a more accurate and reliable measurement.

The incorporation of this compound into the analytical workflow significantly enhances the accuracy (closeness to the true value) and precision (reproducibility) of the measurement. Validation studies for similar bioanalytical methods have demonstrated that the use of deuterated internal standards results in low coefficients of variation (CV) for intra- and inter-assay precision, typically well within the accepted regulatory limits of ±15%. nih.govnih.gov This high level of precision is crucial for pharmacokinetic studies where small changes in metabolite concentrations can have significant implications. The improved accuracy ensures that the data generated is a true reflection of the metabolite levels in the biological sample.

Utility of this compound as a Stable Isotope Internal Standard

Application of Mass Spectrometry Imaging (MSI) in Preclinical Tissue Distribution Studies

Mass Spectrometry Imaging (MSI) is a label-free analytical technique that enables the visualization of the spatial distribution of molecules, including drugs and their metabolites, directly in tissue sections. This methodology provides a significant advantage over traditional homogenization-based techniques by preserving the histopathological context of molecular distributions. Techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) MSI have been instrumental in preclinical research involving Pirfenidone and its metabolites.

Preclinical studies in mouse models have utilized MALDI Fourier Transform Ion Cyclotron Resonance Mass Spectrometry Imaging (MALDI-FTICR-MSI) to map the distribution of Pirfenidone and its primary metabolites, 5-Hydroxymethyl Pirfenidone and 5-Carboxy Pirfenidone, in key organs. nih.gov Following oral administration of Pirfenidone, these studies have revealed distinct and heterogeneous distribution patterns for its metabolites. nih.gov

In the lungs , a primary target organ for Pirfenidone's therapeutic effects in idiopathic pulmonary fibrosis, 5-Hydroxymethyl Pirfenidone was observed to be prominently localized along the main bronchi. researchgate.net This specific localization suggests a potential for high target engagement in the airways.

In the kidneys , 5-Hydroxymethyl Pirfenidone showed a predominant distribution in the medulla. researchgate.net This pattern is indicative of the compound's route of elimination.

The liver , being the primary site of metabolism, also showed the presence of 5-Hydroxymethyl Pirfenidone. researchgate.net Unlike its metabolite, the parent drug, Pirfenidone, was found to be more uniformly distributed across the micro-regions of the lung, kidney, and liver. nih.gov

The following table summarizes the observed tissue distribution of 5-Hydroxymethyl Pirfenidone in a preclinical mouse model.

| Organ | Predominant Location of 5-Hydroxymethyl Pirfenidone | Reference |

| Lung | Main Bronchi | researchgate.net |

| Kidney | Medulla | researchgate.net |

| Liver | Present (less specific localization compared to lung and kidney) | researchgate.net |

Beyond mapping the distribution of the drug and its metabolites, high-resolution MSI can be employed to simultaneously monitor changes in the endogenous metabolome of the tissue in response to drug exposure. This application, known as pharmacometabolomic response analysis, provides valuable insights into the biochemical effects of the drug at a cellular level. nih.gov

In studies investigating the effects of Pirfenidone administration, in situ endogenous metabolite imaging was performed on lung tissue sections. nih.gov While the administration of Pirfenidone did not appear to cause significant, widespread alterations in major metabolic pathways, a more detailed analysis revealed subtle but clear differences between the treated and control lung tissues. nih.gov

Principal Component Analysis (PCA) and heatmap visualizations of the MSI data were able to accurately distinguish between the control and Pirfenidone-treated groups. nih.gov Remarkably, researchers identified 129 distinct m/z values that showed clear differences between the two groups, although the majority of these differentiating molecules remain to be identified. nih.gov This finding suggests that while Pirfenidone may not induce gross metabolic shifts, it does elicit a specific molecular response in the lung tissue that can be detected by high-resolution MSI. nih.govoup.com

The combination of pharmacometabolomic data with histological features of the tissue provides a detailed map of the drug's metabolic effects in the context of healthy lung tissue. oup.com This integrated approach is crucial for understanding the mechanisms of action and potential off-target effects of novel therapeutics.

The table below outlines the key findings from the pharmacometabolomic analysis in lung tissue.

| Analytical Approach | Key Findings | Implication | Reference |

| High-Resolution MSI of Endogenous Metabolites | 129 discriminative m/z values identified between control and Pirfenidone-treated lungs. | Indicates a specific, though subtle, metabolic response to the drug in lung tissue. | nih.gov |

| Principal Component Analysis (PCA) and Heatmaps | Clear separation between control and treated groups. | Demonstrates the ability of MSI to detect the pharmacometabolomic signature of the drug. | nih.gov |

| Integrated MSI and Histology | Detailed mapping of drug effects on metabolism in the context of tissue morphology. | Provides a comprehensive understanding of the drug's impact at a molecular and cellular level. | oup.com |

Preclinical Pharmacokinetics and Metabolic Disposition

Absorption and Distribution of 5-Hydroxymethyl Pirfenidone (B1678446) in Animal Models

Studies in animal models indicate that following the administration of Pirfenidone, its metabolite 5-Hydroxymethyl Pirfenidone is distributed to various tissues. ersnet.org While specific distribution studies for the deuterated form, 5-Hydroxymethyl Pirfenidone-d2, are not extensively detailed in the available literature, data from its non-deuterated analogue provides significant insights.

A study involving the oral administration of deupirfenidone (B10860353) (the deuterated parent drug) to rats found that the deuterated metabolite, d2-5-hydroxymethyl pirfenidone, showed almost twice the exposure and maximum concentration (Cmax) compared to its non-deuterated counterpart generated from a similar dose of pirfenidone. google.com This suggests that deuteration leads to an accumulation of d2-5-hydroxymethyl pirfenidone. google.com

Investigations in animal models have revealed distinct tissue distribution patterns for 5-Hydroxymethyl Pirfenidone.

Lung, Kidney, and Liver: In a study using mass spectrometry imaging in female mice, Pirfenidone was found to be abundant in the lung, kidney, and liver. researchgate.netresearchgate.net Both 5-Hydroxymethyl Pirfenidone and its subsequent metabolite, 5-Carboxy Pirfenidone, exhibited heterogeneous distribution in the lung and kidney. researchgate.netnih.gov Specifically, 5-Hydroxymethyl Pirfenidone was primarily located along the main bronchi in the lungs and was predominant in the medulla of the kidney. researchgate.netresearchgate.net In fibrotic lung tissue in mice, the distribution of pirfenidone metabolites, including 5-Hydroxymethyl Pirfenidone, was more abundant compared to non-fibrotic controls, suggesting that the metabolism of pirfenidone might be enhanced in fibrotic conditions. ersnet.org

Plasma vs. Tissue Concentration: A study in rats measured the area under the drug concentration-time curve (AUC) ratios of various tissues compared to plasma. nih.gov These findings indicate that while the metabolite is present in the target organ (lung), it has a higher affinity for and concentration in the liver and kidneys. nih.gov

| Tissue | AUC Ratio (Tissue/Plasma) in Rats | Key Distribution Findings in Mice |

| Lung | 0.40 | Primarily localized along the main bronchi. researchgate.netresearchgate.net |

| Liver | Not explicitly provided for the hydroxymethyl metabolite, but high concentrations of the parent drug and carboxy metabolite suggest it is a key site of metabolism and distribution. researchgate.netnih.gov | High abundance. researchgate.netresearchgate.net |

| Kidney | Not explicitly provided for the hydroxymethyl metabolite, but the carboxy metabolite AUC ratio was 20, indicating significant presence. nih.gov | Predominantly in the medulla. researchgate.netresearchgate.net |

In Vitro Metabolic Stability of 5-Hydroxymethyl Pirfenidone

The metabolic stability of 5-Hydroxymethyl Pirfenidone is a critical factor in its pharmacokinetic profile. Its primary metabolic fate is further oxidation. ersnet.orgnih.gov The deuteration at the 5-methyl group of the parent compound, Pirfenidone, is specifically designed to alter this metabolic process. ersnet.orgontosight.aimedscape.com This substitution of hydrogen with deuterium (B1214612) creates a stronger carbon-deuterium bond, which requires more energy to break, thereby slowing down the rate of metabolism. ersnet.org

In vitro studies using human liver microsomes have identified the primary biotransformation pathway for 5-Hydroxymethyl Pirfenidone.

Oxidation to 5-Carboxy Pirfenidone: The principal metabolic pathway is the oxidation of the 5-hydroxymethyl group to form the pharmacologically less active metabolite, 5-Carboxy Pirfenidone. ersnet.orgnih.govresearchgate.netnih.gov This conversion happens sequentially after the initial hydroxylation of Pirfenidone. ersnet.org For the deuterated form, this conversion from d2-5-hydroxymethyl pirfenidone to 5-carboxy pirfenidone is slowed. google.com This kinetic isotope effect results in an accumulation of d2-5-hydroxymethyl pirfenidone and a corresponding decrease in the Cmax and exposure to the final 5-carboxy metabolite. google.com

Sulfation Pathway: Another potential biotransformation route identified in microsomal incubations involves the sulfation of 5-Hydroxymethyl Pirfenidone to a benzyl (B1604629) alcohol-sulfate derivative. nih.gov This pathway can lead to the formation of a reactive quinone methide intermediate. nih.gov

The metabolic cascade from Pirfenidone to 5-Carboxy Pirfenidone, which includes the formation and subsequent oxidation of 5-Hydroxymethyl Pirfenidone, is primarily mediated by the cytochrome P450 (CYP) enzyme system. drugbank.comtga.gov.au

Other CYP Isoforms: While CYP1A2 is predominant, other isoforms contribute to the 5-hydroxylation of Pirfenidone to a lesser extent. nih.govdrugbank.comeuropa.eu These include CYP2C9, CYP2C19, CYP2D6, and CYP2E1. drugbank.comtga.gov.augoogleapis.comgoogle.com A detailed study quantified the relative contributions of these enzymes to Pirfenidone 5-hydroxylation in human liver microsomes. nih.gov

| Enzyme | Contribution to Pirfenidone 5-Hydroxylation |

| CYP1A2 | 72.8% |

| CYP2C19 | 11.8% |

| CYP2D6 | 8.9% |

Excretion Pathways of 5-Hydroxymethyl Pirfenidone Metabolites

The primary route of elimination for Pirfenidone and its metabolites is through the kidneys. ersnet.orgnih.gov Following metabolism, the main metabolite of 5-Hydroxymethyl Pirfenidone, which is 5-Carboxy Pirfenidone, is predominantly excreted in the urine. drugbank.comnih.govsantannapisa.it

Studies show that approximately 80% of an administered oral dose of Pirfenidone is cleared through the urine within 24 hours. drugbank.comeuropa.eu The vast majority of the excreted substance is the 5-Carboxy Pirfenidone metabolite, accounting for over 95% of the recovered amount. nih.govtga.gov.aueuropa.eu In contrast, very little 5-Hydroxymethyl Pirfenidone and less than 1% of the unchanged parent drug are found in the urine. drugbank.com This indicates an efficient and rapid conversion of 5-Hydroxymethyl Pirfenidone to 5-Carboxy Pirfenidone, which is then readily excreted. pmda.go.jp

Investigation of Biological Activity and Mechanistic Contributions

Evaluation of 5-Hydroxymethyl Pirfenidone's Intrinsic Biological Activity in Cellular Models

Emerging evidence suggests that 5-Hydroxymethyl Pirfenidone (B1678446) is not an inert intermediate but an active molecule with its own biological effects, particularly in cellular models of fibrosis.

Transforming Growth Factor-β (TGF-β) is a potent cytokine that plays a central role in the pathogenesis of fibrosis by stimulating fibroblasts to produce excessive amounts of collagen and other extracellular matrix components. The ability to counteract this process is a key hallmark of an antifibrotic agent.

Studies have shown that both 5-Hydroxymethyl Pirfenidone and its subsequent metabolite, 5-carboxy-pirfenidone, inhibit TGF-β-induced collagen synthesis in lung fibroblasts, indicating they possess antifibrotic activities. ersnet.orgsantannapisa.it A key study evaluated the inhibitory effects of pirfenidone's metabolites on TGF-β1-induced collagen synthesis by measuring the content of hydroxyproline (B1673980), a major component of collagen, in a human lung fibroblast cell line (WI-38). In this in vitro model, both 5-Hydroxymethyl Pirfenidone (referred to as PFD-OH in the study) and 5-carboxy-pirfenidone (PFD-COOH) demonstrated a significant, concentration-dependent reduction in TGF-β1-induced hydroxyproline levels. ersnet.org

This finding is significant as it demonstrates that the antifibrotic effect is not solely attributable to the parent compound. At concentrations of 300 and 1000 µM, both metabolites significantly mitigated the increase in collagen production stimulated by TGF-β1. ersnet.org This suggests that 5-Hydroxymethyl Pirfenidone actively participates in the antifibrotic action of pirfenidone therapy.

Table 1: Effect of 5-Hydroxymethyl Pirfenidone on TGF-β1-Induced Hydroxyproline Content in WI-38 Lung Fibroblasts

| Treatment Group | Concentration (µM) | Hydroxyproline Content (µ g/well ) | % of TGF-β1 Control |

| Control | - | 1.1 ± 0.1 | 55% |

| TGF-β1 (1 ng/mL) | - | 2.0 ± 0.2 | 100% |

| 5-Hydroxymethyl Pirfenidone + TGF-β1 | 300 | 1.5 ± 0.1* | 75% |

| 5-Hydroxymethyl Pirfenidone + TGF-β1 | 1000 | 1.3 ± 0.1** | 65% |

Data adapted from a study by Takeda et al. ersnet.org Results are presented as mean ± S.D. * p<0.05 and ** p<0.01 indicate significant difference from TGF-β1 alone.

The inflammatory component of fibrotic diseases is a critical target for therapy. Tumor Necrosis Factor-alpha (TNF-α) is a key pro-inflammatory cytokine involved in the fibrotic process. Research has extensively demonstrated that the parent drug, pirfenidone, reduces the production of TNF-α at both the protein and mRNA levels. nih.govnih.gov This anti-inflammatory action is considered a significant part of its mechanism.

Currently, there is a lack of specific studies investigating the direct impact of isolated 5-Hydroxymethyl Pirfenidone on TNF-α production in cellular models. While the anti-inflammatory effects are a known attribute of pirfenidone, further research is required to determine the specific contribution of the 5-Hydroxymethyl metabolite to this activity.

Comparative Mechanistic Studies with Parent Compound Pirfenidone

To fully understand the role of 5-Hydroxymethyl Pirfenidone, it is essential to compare its activity with that of the parent drug, pirfenidone.

Potential Role as a Key Metabolite in Pirfenidone's Overall Pharmacological Profile

Pirfenidone is extensively metabolized in humans, primarily through the cytochrome P450 enzyme CYP1A2. researchgate.netnih.gov This process involves the oxidation of the 5-methyl group to form 5-Hydroxymethyl Pirfenidone, which is an intermediate metabolite. researchgate.netbiorxiv.org This intermediate is then further oxidized to form the major and more abundant metabolite, 5-carboxy-pirfenidone. researchgate.netbiorxiv.org

Research Applications Beyond Metabolite Characterization

Use of 5-Hydroxymethyl Pirfenidone-d2 in Drug Discovery and Development

The development of Deupirfenidone (B10860353) as a next-generation antifibrotic agent hinges on a deep understanding of its metabolic pathway, in which this compound is a central figure.

While this compound is not directly used as a tool in high-throughput screening (HTS) campaigns to find new drug candidates, its analysis is fundamental to the lead optimization phase of its parent compound, Deupirfenidone. upmbiomedicals.comijddd.com Lead optimization is a critical stage in drug discovery where an active compound (a "lead") is chemically modified to improve its therapeutic properties, such as efficacy, selectivity, and its pharmacokinetic profile. upmbiomedicals.comresearchgate.net

The core purpose of creating Deupirfenidone was to optimize the known therapeutic activity of Pirfenidone (B1678446). nih.gov By replacing specific hydrogen atoms with deuterium (B1214612), the goal was to slow down the rate-limiting step of its metabolism. acs.orgbioscientia.de This metabolic process proceeds via the hydroxylation of the 5-methyl group to form 5-Hydroxymethyl Pirfenidone, which is then rapidly oxidized to the inactive 5-carboxy-pirfenidone. nih.govdrugbank.com

The study of this compound is integral to confirming the success of this optimization strategy. Research focuses on quantifying the formation and subsequent clearance of this deuterated metabolite to determine if the intended metabolic "braking" has been achieved. Pharmacokinetic studies have shown that the ratio of the parent drug (Deupirfenidone) to its major metabolite is higher than that reported for Pirfenidone, which is consistent with the desired effect of deuteration on metabolism. nih.gov This demonstrates how analyzing the behavior of this compound provides crucial data that validates the lead optimization process for Deupirfenidone, confirming its potential as an improved antifibrotic agent. puretechhealth.com

Contributions to Understanding Drug-Drug Interactions at the Metabolic Level

The metabolism of the parent compound, Pirfenidone, is predominantly mediated by the cytochrome P450 enzyme CYP1A2, with minor contributions from other CYP isoforms. drugbank.comresearchgate.net This reliance on a primary metabolic pathway makes Pirfenidone susceptible to drug-drug interactions (DDIs) with substances that inhibit or induce CYP1A2. fda.gov For instance, strong CYP1A2 inhibitors can dramatically increase Pirfenidone exposure, while inducers like smoking can decrease it. fda.gov

The development of Deupirfenidone, and by extension the study of its metabolite this compound, offers a valuable model for understanding how isotopic substitution can modulate these metabolic pathways and potentially mitigate DDIs. researchgate.netcolab.ws The kinetic isotope effect, which slows down the CYP-mediated metabolism, can alter the degree to which inhibitors or inducers affect the drug's plasma concentration. bioscientia.de

By quantifying the formation of this compound in the presence of various CYP inhibitors and inducers, researchers can build a comprehensive profile of Deupirfenidone's DDI potential. This data is critical for predicting how the drug will behave when co-administered with other medications and for establishing safer dosing guidelines. The study of this specific deuterated metabolite is therefore key to differentiating the clinical pharmacology of Deupirfenidone from that of Pirfenidone.

Table 1: Primary Metabolic Enzymes for Pirfenidone

| Compound | Primary Metabolizing Enzyme | Secondary Metabolizing Enzymes | Implication |

|---|---|---|---|

| Pirfenidone | CYP1A2 (~70-80%) | CYP2C9, CYP2C19, CYP2D6, CYP2E1 | High potential for DDIs with strong inhibitors/inducers of CYP1A2. drugbank.comfda.gov |

Development of Advanced Analytical Techniques for Complex Biological Systems

The need to accurately quantify Deupirfenidone and its deuterated metabolites, including this compound, in complex biological matrices like human plasma has driven the application of advanced analytical methods. researchgate.net Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this type of bioanalysis due to its high sensitivity, specificity, and speed. oup.comnih.gov

Validated LC-MS/MS methods have been established to simultaneously determine the concentrations of a parent drug and its metabolites. oup.com These methods often use deuterium-labeled internal standards to ensure accuracy, a principle that is inherently central to the analysis of deuterated drugs themselves. For the analysis of Deupirfenidone and its metabolites, specific and robust methods are required to distinguish and quantify each component accurately.

For example, a typical analytical setup involves protein precipitation to extract the compounds from plasma, followed by chromatographic separation and mass spectrometric detection. nih.gov The table below outlines the key parameters of such an analytical method.

Table 2: Example Parameters for LC-MS/MS Analysis

| Parameter | Specification | Purpose |

|---|---|---|

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Provides high sensitivity and specificity for quantification in complex matrices. researchgate.net |

| Sample Preparation | Protein precipitation with acetonitrile (B52724) or methanol | Simple and effective method to remove interfering proteins from plasma samples. oup.com |

| Chromatography Column | Reversed-phase C18 or similar | Separates the parent drug from its metabolites based on their physicochemical properties. researchgate.netoup.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Allows for highly specific quantification of each analyte by monitoring unique mass transitions. nih.gov |

| Internal Standards | Deuterium-labeled analogs (e.g., pirfenidone-d5) | Corrects for variability during sample preparation and analysis, ensuring high accuracy. researchgate.netoup.com |

The development and validation of these sophisticated analytical techniques are crucial for supporting clinical trials, enabling precise pharmacokinetic modeling, and ultimately ensuring a thorough understanding of the drug's behavior in the human body. nih.goversnet.org

Q & A

Basic: What are the standard protocols for synthesizing 5-Hydroxymethyl Pirfenidone-d2, and how can isotopic purity be validated?

Answer:

Synthesis typically involves deuterium incorporation at specific positions (e.g., methyl or hydroxyl groups) via catalytic exchange or deuterated reagent substitution. For example, deuterated methanol (CD₃OD) or D₂O may replace protonated solvents to achieve isotopic labeling. Isotopic purity (≥98% D) is validated using NMR spectroscopy (e.g., ¹H NMR absence of proton signals at labeled sites) and high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks and deuterium incorporation ratios . Researchers must also perform control experiments with non-deuterated analogs to rule out isotopic effects on reaction kinetics .

Advanced: How can conflicting data on the catalytic activity of this compound in fibrosis models be systematically resolved?

Answer:

Contradictions in catalytic efficiency or biological activity may arise from variations in:

- Reaction conditions (e.g., pH, temperature, solvent polarity affecting deuteration stability) .

- Isotope effects altering binding kinetics in enzyme-substrate interactions .

- Analytical sensitivity : Ensure methodologies (e.g., LC-MS/MS for metabolite quantification) are standardized across studies .

A meta-analysis framework (e.g., PICO: Population=cell models, Intervention=deuterated compound, Comparison=non-deuterated analog, Outcome=enzyme inhibition) can isolate variables . Replicate experiments under harmonized protocols to identify confounding factors .

Basic: Which characterization techniques are critical for confirming the structural integrity of this compound?

Answer:

- FT-IR : Confirm functional groups (e.g., hydroxyl, methyl) and deuteration-induced shifts .

- XRD : Verify crystallinity and lattice parameters compared to non-deuterated analogs .

- NMR (²H and ¹³C) : Map deuterium positions and assess isotopic distribution .

- Thermogravimetric Analysis (TGA) : Evaluate thermal stability, as deuteration may alter decomposition pathways .

Advanced: How can researchers optimize reaction conditions to minimize deuterium loss during this compound synthesis?

Answer:

- Solvent selection : Use aprotic solvents (e.g., deuterated DMSO) to prevent H/D exchange .

- Catalyst design : Employ Brønsted/Lewis acid ratios (e.g., sulfonated Zr-MCM-41 catalysts) to stabilize intermediates and reduce deuteration reversibility .

- Kinetic monitoring : Use real-time Raman spectroscopy to detect deuterium leakage and adjust reaction parameters (e.g., temperature ramps) .

Basic: What are the key considerations for designing in vitro studies to assess this compound’s anti-fibrotic mechanisms?

Answer:

- Cell models : Use primary fibroblasts or TGF-β-activated cell lines to mimic fibrotic pathways .

- Dose-response curves : Include non-deuterated Pirfenidone as a control to isolate isotope effects .

- Endpoint assays : Quantify collagen deposition (e.g., Sirius Red staining) and pro-fibrotic markers (e.g., α-SMA via Western blot) .

Advanced: How do Brønsted vs. Lewis acid sites influence the catalytic conversion pathways of this compound in biomass-derived systems?

Answer:

Brønsted acids (e.g., -SO₃H groups in sulfonated catalysts) protonate hydroxyl groups, facilitating dehydration, while Lewis acids (e.g., Zr⁴⁺ in MCM-41) coordinate with carbonyl groups, stabilizing intermediates. A Brønsted/Lewis ratio >2 enhances selectivity for 5-HMF derivatives by minimizing side reactions (e.g., polymerization) . Isotopic labeling (D vs. H) can alter acid-site interactions, requiring DFT simulations to predict deuterium’s impact on transition states .

Basic: How should researchers report methodological details to ensure reproducibility of studies involving this compound?

Answer:

Follow ICMJE guidelines to document:

- Synthetic protocols : Reagent purities, reaction times, and purification methods .

- Deuteration validation : NMR/HRMS spectra in supplementary data .

- Biological assays : Cell passage numbers, serum-free incubation times, and statistical thresholds for significance .

Advanced: What strategies address discrepancies in deuterium’s kinetic isotope effects (KIEs) observed in this compound’s metabolic stability studies?

Answer:

- Computational modeling : Use QM/MM simulations to predict KIEs on rate-limiting steps (e.g., CYP450-mediated oxidation) .

- Isotope tracing : Co-administer ¹³C-labeled analogs to track metabolic pathways independently of deuteration .

- Cross-study validation : Compare data across multiple labs using shared reference standards to identify systemic errors .

Basic: What ethical and safety protocols are mandatory for handling this compound in laboratory settings?

Answer:

- MSDS compliance : Adhere to guidelines for deuterated compound storage (e.g., inert atmosphere, -20°C for light-sensitive derivatives) .

- Waste disposal : Segregate deuterated waste for specialized treatment to prevent environmental contamination .

- Institutional Review Board (IRB) approval : Required for preclinical studies involving animal models .

Advanced: How can researchers leverage structural data (e.g., MilB-hmCMP complexes) to predict this compound’s binding interactions with novel targets?

Answer:

- Crystallography : Resolve ligand-protein complexes to identify key residues (e.g., Arg23 in MilB) that interact with the 5-hydroxymethyl group .

- Molecular docking : Use deuterium’s van der Waals radius differences to refine binding affinity predictions .

- Mutagenesis : Validate computational models by engineering target proteins with substitutions at predicted interaction sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.